molecular formula C2H4N4 B045412 5-Methyltetrazole CAS No. 4076-36-2

5-Methyltetrazole

Cat. No. B045412
CAS RN: 4076-36-2
M. Wt: 84.08 g/mol
InChI Key: XZGLNCKSNVGDNX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-methyltetrazole involves a variety of methods, each yielding different derivatives and salts with energetic properties. One notable approach is the methylation of 5-aminotetrazole, which can be protonated by strong acids or methylated, leading to the formation of energetic methylated aminotetrazole salts. These salts exhibit good thermal stability and are characterized using techniques like vibrational spectroscopy, NMR spectroscopy, and X-ray structure determination (Karaghiosoff et al., 2008).

Molecular Structure Analysis

The molecular structure and vibrational spectra of 5-methyltetrazole derivatives, such as 5-mercapto-1-methyltetrazole, have been thoroughly studied. These analyses have been supported by low-temperature matrix-isolation and solid-state infrared spectroscopy, alongside DFT calculations. Such studies help in understanding the compound's existence in various tautomeric forms and its structural properties in different phases (Gómez-Zavaglia et al., 2006).

Chemical Reactions and Properties

5-Methyltetrazole and its derivatives participate in a range of chemical reactions, leading to the formation of novel compounds with energetic properties. For example, the reaction involving azo coupling reactions with different oxidants yields 1,1′-azobis(5-methyltetrazole), which exhibits relative thermal and physical stability (Tang et al., 2012).

Physical Properties Analysis

The physical properties of 5-methyltetrazole derivatives have been studied through methods such as X-ray crystallography, which aids in understanding their crystalline structures and stability under various conditions. The analysis of these properties is crucial for determining the compound's applicability in different domains (Chong, 2013).

Chemical Properties Analysis

The chemical properties of 5-methyltetrazole, including its reactivity and interaction with other substances, have been explored through various studies. These investigations include the examination of its tautomerism, hydrogen bonding, and its behavior under thermal decomposition, providing valuable insights into its stability and reactivity under different conditions (Shchipanov, 1969).

Scientific Research Applications

  • Energetic Materials

    • Application: 1-Amino-5-methyltetrazole is used in the creation of energetic 3d transition metal complexes. These complexes are used as primary explosives for safe future ignition and initiation applications .
    • Method: The 1-amino-5-methyltetrazole acts as a ligand, altering the final properties of the neat primary explosives .
    • Results: The materials show reduced performance but are safer to handle than the corresponding 1-AT derivatives .
  • Pharmaceuticals

    • Application: Tetrazoles, including 5-Methyltetrazole, are often used as metabolism-resistant isosteric replacements for carboxylic acids in SAR-driven medicinal chemistry analogue syntheses .
    • Method: Different methods have been used for the synthesis of tetrazoles using different reaction conditions .
    • Results: Tetrazoles exhibit potential biological activity because the tetrazole ring is considered a biomimic of the carboxylic acid functional group .
  • Photography

    • Application: Tetrazoles have been used in photography due to their light-sensitive properties .
    • Method: The light-sensitive properties of tetrazoles are utilized in the development of photographic films and papers .
    • Results: The use of tetrazoles in photography has contributed to the advancement of photographic technology .
  • Growth Hormones

    • Application: Tetrazoles have been used as growth hormones in agriculture .
    • Method: Tetrazoles are applied to crops to promote growth and increase yield .
    • Results: The use of tetrazoles as growth hormones has shown positive effects on crop yield and productivity .
  • Virtual Screening

    • Application: Tetrazoles have been used as a platform for virtual screening in drug discovery .
    • Method: The unique properties of tetrazoles are utilized in computational models to screen potential drug candidates .
    • Results: The use of tetrazoles in virtual screening has contributed to the identification of potential drug candidates .
  • Explosives

    • Application: Tetrazoles, including 5-Methyltetrazole, are used in the creation of explosives due to their high nitrogen content .
    • Method: The high nitrogen content of tetrazoles contributes to their explosive properties when combined with other materials .
    • Results: The use of tetrazoles in explosives has led to the development of more efficient and safer explosive materials .

Safety And Hazards

5-Methyltetrazole is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .

Future Directions

1-Amino-5-methyltetrazole in Energetic 3d Transition Metal Complexes is being studied for its potential as a ligand design for future primary explosives .

properties

IUPAC Name

5-methyl-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4/c1-2-3-5-6-4-2/h1H3,(H,3,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGLNCKSNVGDNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NNN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0074710
Record name 2H-Tetrazole, 5-methyl-
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Molecular Weight

84.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyltetrazole

CAS RN

4076-36-2
Record name 5-Methyl-2H-tetrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4076-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 5-Methyltetrazole
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Record name 5-Methyltetrazole
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Record name 2H-Tetrazole, 5-methyl-
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Record name 5-METHYLTETRAZOLE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
610
Citations
MHH Wurzenberger, MS Gruhne… - Propellants …, 2021 - Wiley Online Library
… Therefore, in this work, 3d transition metal perchlorate complexes based on 1-amino-5-methyltetrazole as nitrogen-rich ligand are presented. The sensitivities and performance are …
Number of citations: 18 onlinelibrary.wiley.com
M Pagacz-Kostrzewa, J Krupa… - Journal of Photochemistry …, 2014 - Elsevier
… 5-methyltetrazole has been recently performed as well [25]. The main goal of the present work is to find out what are the UV photolysis pathways of 5-methyltetrazole … 5-methyltetrazole …
Number of citations: 14 www.sciencedirect.com
Y Tang, H Yang, J Shen, B Wu, X Ju, C Lu… - New Journal of …, 2012 - pubs.rsc.org
A high-nitrogen compound (N10 structure), 1,1′-azobis(5-methyltetrazole) which is relatively stable, was obtained by azo coupling reactions with three different oxidants such as …
Number of citations: 50 pubs.rsc.org
RM Pinto, AA Dias, ML Costa - Chemical Physics, 2012 - Elsevier
… [11] studied the prototropic equilibrium of 5-methyltetrazole, using mass spectrometry and ab initio calculations. The authors of this study came to the conclusion that 5-methyltetrazole …
Number of citations: 8 www.sciencedirect.com
CW ROBERTS, GF FANTA… - The Journal of Organic …, 1959 - ACS Publications
… displays a Xmax 2400 Á with a log cmax 4.16 and that l-phenyl-5-methyltetrazole has … corresponding 1-p-chlorophenyl-5-methyltetrazole. The evidence presented appears to indicate …
Number of citations: 2 pubs.acs.org
RL Buchanan, V Sprancmanis - Journal of Medicinal Chemistry, 1973 - ACS Publications
There remains a great need for developing superior agents for the control of hyperlipoproteinemia and associated atherosclerotic disease. This note describes the synthesis and …
Number of citations: 11 pubs.acs.org
DP Chong - Journal of Theoretical and Computational Chemistry, 2013 - World Scientific
… In particular, the molecule 5-methyltetrazole (5MTZ) has received recent attention because it … The average absolute deviation of 0.1eV for 2H-tautomer of 5-methyltetrazole will hopefully …
Number of citations: 10 www.worldscientific.com
DJ SantaLucia, W Hu, D Wang, J Huang… - Inorganic …, 2022 - ACS Publications
… (15−22) In this work, we explore treatment of Co(II) ZIF-67 with 5-methyltetrazole (5mT), which can compete with 2mIm for binding at the Co(II) sites. A transformation from the original …
Number of citations: 7 pubs.acs.org
FR Benson, LW Hartzel, WL Savell - Journal of the American …, 1951 - ACS Publications
Experimental The isolation of the tetrazole derived from the Schmidt reaction with 3, 4-dimethylacetophenone was carried out as previously described. 1 l-(3', 4'-Dimethylphenyl)-5-…
Number of citations: 14 pubs.acs.org
VA Ostrovskii, AS Enin, LN Boiko, RE Trifonov… - Russian Journal of …, 2016 - Springer
… 1-phenyl-5-methyltetrazole 5 with nitric acid in aqueous solutions of sulfuric acid of various concentrations. Electrophilic aromatic nitration of 1-phenyl-5-methyltetrazole 5 may result in …
Number of citations: 5 link.springer.com

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